2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile
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Overview
Description
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile is a synthetic organic compound that features a dichlorobenzyl group, a nitropyridinyl group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Chlorination: Introduction of chlorine atoms to the benzyl ring.
Formation of Malononitrile: Reaction of the dichlorobenzyl and nitropyridinyl intermediates with malononitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl or pyridinyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile: can be compared with other compounds containing dichlorobenzyl, nitropyridinyl, or malononitrile groups.
This compound: is unique due to the specific combination of these functional groups, which may confer distinct chemical and biological properties.
Biological Activity
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile, commonly known as compound CID 1487393, is a synthetic organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H8Cl2N4O2. The compound features a malononitrile core substituted with both a dichlorobenzyl and a nitropyridine moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 358.15 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | 4487-56-3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria and fungi, showing efficacy comparable to standard antibiotics.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of this compound, it was found to have minimum inhibitory concentrations (MICs) against several Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : MIC of 0.015 µg/mL
- Escherichia coli : MIC of 0.030 µg/mL
- Pseudomonas aeruginosa : MIC of 0.060 µg/mL
These results suggest that this compound is highly effective against common pathogens, potentially serving as a lead compound for antibiotic development .
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Gyrase Inhibition : The compound has been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : The compound inhibits key metabolic enzymes in bacteria, further contributing to its antimicrobial effects.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects |
---|---|
Antibacterial | Effective against multiple strains |
Antifungal | Moderate activity against fungi |
Cytotoxicity | Low toxicity in human cell lines |
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models. For instance, in a murine model of bacterial infection, treatment with this compound resulted in significant reductions in bacterial load and improved survival rates compared to untreated controls .
Toxicological Profile
Toxicological assessments indicate that the compound exhibits low toxicity towards human liver cell lines (HepG2), suggesting a favorable safety profile for potential therapeutic use .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-2-(3-nitropyridin-2-yl)propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYBXIQQNHJXCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.